molecular formula C6H7NO2 B2439412 2-Hydroxy-6-methoxypyridine CAS No. 22385-36-0

2-Hydroxy-6-methoxypyridine

Cat. No. B2439412
CAS RN: 22385-36-0
M. Wt: 125.127
InChI Key: DEXSUIQBIMPSNG-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxypyridine is a chemical compound with the molecular formula C6H7NO2. It has a molecular weight of 125.13 . It is a derivative of pyridine, which is a six-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Nitration in Organic Chemistry

Research has explored the nitration of similar compounds to 2-Hydroxy-6-methoxypyridine, such as 2-methoxy-3-hydroxypyridine, indicating potential applications in organic synthesis. Nitro groups were found to enter specific positions on the pyridine ring, highlighting the chemical reactivity and potential for further derivative synthesis (Smirnov et al., 1971).

Chelation and Iron Mobilisation

This compound-related compounds have been studied for their ability to chelate iron. Derivatives like 2-hydroxypyridine-N-oxide have shown efficacy in removing iron from various proteins at physiological pH, which could be relevant in studying iron metabolism and treating iron overload disorders (Kontoghiorghes, 1987).

Synthesis of Lycopodium Alkaloids

Methoxypyridines, including those related to this compound, have been utilized in the synthesis of Lycopodium alkaloids. These compounds are significant due to their complex structures and biological activity. The synthesis of lycoposerramine R, a Lycopodium alkaloid, using a methoxypyridine as a key intermediate, demonstrates the potential of these compounds in advanced organic synthesis (Bisai & Sarpong, 2010).

Application in Oil Field Tracers

Studies have evaluated derivatives of this compound as potential phase-partitioning tracers in oil fields. The stability of these compounds in various conditions, their interactions with rock substrates, and their potential to indicate temperature in swept volumes in oil reservoirs have been researched, indicating their utility in petrochemical applications (Silva et al., 2021).

Safety and Hazards

2-Hydroxy-6-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSUIQBIMPSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902919
Record name NoName_3495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

I-236 was prepared analogously except in step 4, 5-fluoro-2-methoxy-pyridin-3-yl boronic acid was replaced with 2,6-dimethoxy-pyridin-3-yl boronic acid. The crude material was purified by trituration in 10% methanol in ethyl acetate (10 mL). The solid was filtered and dried to give the 6-methoxy pyridone.
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